3-(4-Methoxyphenyl)-4-phenylbutan-2-one
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Overview
Description
3-(4-Methoxyphenyl)-4-phenylbutan-2-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-4-phenylbutan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, 4-methoxybenzoyl chloride is reacted with phenylbutanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-methoxyphenyl is coupled with a halogenated phenylbutanone in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound often employs the Friedel-Crafts acylation method due to its scalability and cost-effectiveness. The process involves large-scale reactors where the reactants are mixed and the reaction is carefully monitored to ensure high yield and purity. Post-reaction, the product is purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-4-phenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of secondary alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in ethanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: 4-Methoxybenzoic acid and phenylbutanoic acid.
Reduction: 3-(4-Methoxyphenyl)-4-phenylbutanol.
Substitution: Various substituted phenylbutanones depending on the nucleophile used.
Scientific Research Applications
3-(4-Methoxyphenyl)-4-phenylbutan-2-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a model compound in studying enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-4-phenylbutan-2-one in biological systems involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The methoxy group and the ketone functionality play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyacetophenone: Similar structure but lacks the butanone moiety.
4-Methoxybenzophenone: Contains an additional phenyl ring instead of the butanone structure.
3-(4-Methoxyphenyl)propan-2-one: Similar but with a shorter carbon chain.
Uniqueness
3-(4-Methoxyphenyl)-4-phenylbutan-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic organic chemistry and pharmaceutical research .
Properties
CAS No. |
5454-33-1 |
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Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-4-phenylbutan-2-one |
InChI |
InChI=1S/C17H18O2/c1-13(18)17(12-14-6-4-3-5-7-14)15-8-10-16(19-2)11-9-15/h3-11,17H,12H2,1-2H3 |
InChI Key |
QOOIXKYFDUCJIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC1=CC=CC=C1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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